molecular formula C13H17N B11909154 1-(2-Methylpropyl)-3,4-dihydroisoquinoline CAS No. 100608-37-5

1-(2-Methylpropyl)-3,4-dihydroisoquinoline

Katalognummer: B11909154
CAS-Nummer: 100608-37-5
Molekulargewicht: 187.28 g/mol
InChI-Schlüssel: IOYFDKOAVAATGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methylpropyl)-3,4-dihydroisoquinoline is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a 3,4-dihydroisoquinoline core with a 2-methylpropyl substituent at the 1-position

Vorbereitungsmethoden

The synthesis of 1-(2-Methylpropyl)-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired isoquinoline derivative.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often employ catalysts and solvents that are compatible with large-scale synthesis, ensuring the efficient production of the compound.

Analyse Chemischer Reaktionen

1-(2-Methylpropyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoquinoline ring. For example, nitration using nitric acid and sulfuric acid can yield nitro derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinoline derivatives, while reduction produces tetrahydroisoquinoline compounds.

Wissenschaftliche Forschungsanwendungen

1-(2-Methylpropyl)-3,4-dihydroisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Isoquinoline derivatives are explored for their pharmacological effects, such as analgesic and anti-inflammatory activities. This compound is a candidate for drug development due to its structural similarity to bioactive compounds.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure makes it a versatile intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Methylpropyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

1-(2-Methylpropyl)-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:

    1-(2-Methylpropyl)-isoquinoline: This compound lacks the dihydro modification and may exhibit different chemical and biological properties.

    3,4-Dihydroisoquinoline: Without the 2-methylpropyl substituent, this compound serves as a simpler analog for studying the effects of substitution on activity.

    1-(2-Methylpropyl)-tetrahydroisoquinoline: The fully reduced form of the compound, which may have different reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydroisoquinoline core, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

100608-37-5

Molekularformel

C13H17N

Molekulargewicht

187.28 g/mol

IUPAC-Name

1-(2-methylpropyl)-3,4-dihydroisoquinoline

InChI

InChI=1S/C13H17N/c1-10(2)9-13-12-6-4-3-5-11(12)7-8-14-13/h3-6,10H,7-9H2,1-2H3

InChI-Schlüssel

IOYFDKOAVAATGY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1=NCCC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.